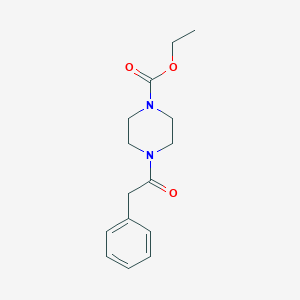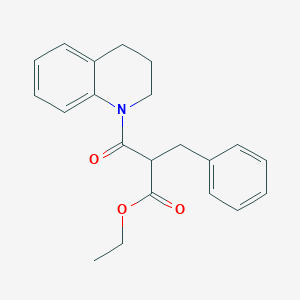
Ethyl 4-(2-phenylacetyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-phenylacetyl)piperazine-1-carboxylate is a chemical compound with a piperazine ring substituted with an ethyl ester group and a phenylacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-phenylacetyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetonitrile, and the mixture is stirred at room temperature for several hours . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-phenylacetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: this compound alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-phenylacetyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its piperazine moiety.
Industry: Utilized in the production of specialty chemicals and as a building block for various chemical syntheses
Mecanismo De Acción
The mechanism of action of ethyl 4-(2-phenylacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-piperazinecarboxylate: Similar structure but lacks the phenylacetyl group.
Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate: Similar structure with a chloroacetyl group instead of a phenylacetyl group.
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Contains a pyrazine ring instead of a phenylacetyl group
Uniqueness
Ethyl 4-(2-phenylacetyl)piperazine-1-carboxylate is unique due to the presence of both the phenylacetyl and ethyl ester groups, which confer specific chemical and biological properties. The phenylacetyl group can enhance the compound’s ability to interact with aromatic binding sites, while the ethyl ester group can influence its solubility and reactivity.
Propiedades
Fórmula molecular |
C15H20N2O3 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
ethyl 4-(2-phenylacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-15(19)17-10-8-16(9-11-17)14(18)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Clave InChI |
SUBSCRJDGJCWJW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-hydroxybenzoic acid](/img/structure/B11616617.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616626.png)
![(5Z)-2-amino-4,6-dimethyl-5-[(5-phenylfuran-2-yl)methylidene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B11616632.png)
![2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-1H-indene-1,3(2H)-dione](/img/structure/B11616640.png)
![2-[(2E)-2-{[1-(3-methylbutyl)-1H-benzimidazol-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11616648.png)
![(7Z)-3-(4-ethylphenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11616652.png)
![2-[(3-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11616653.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11616658.png)
![7-(4-Methylphenyl)-5,6,7,13-tetrahydronaphtho[2,1-c][1,5]benzothiazepine](/img/structure/B11616670.png)
![propan-2-yl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11616674.png)
![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11616675.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B11616679.png)
![ethyl 2-[(4E)-4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11616683.png)

